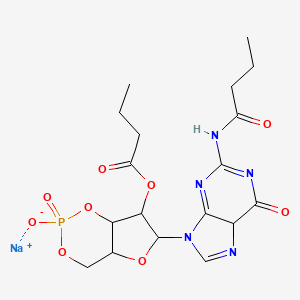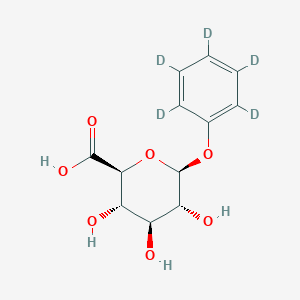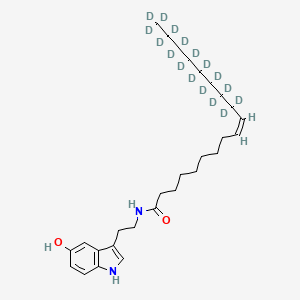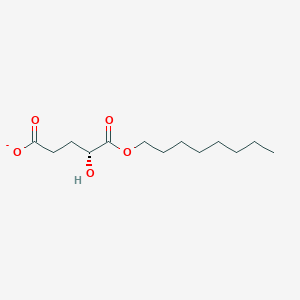
Bt2cGMP (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium (Bt2cGMP sodium) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely used in scientific research due to its ability to activate cGMP-dependent protein kinase (PKG) and inhibit the release of arachidonic acid in human platelets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium involves the esterification of guanosine 3’,5’-cyclic monophosphate with butyric anhydride. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) under basic conditions using a catalyst like pyridine .
Industrial Production Methods
Industrial production of Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The compound is then crystallized and dried under controlled conditions to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the butyryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are often used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted analogs, which can have different biological activities .
Aplicaciones Científicas De Investigación
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium is extensively used in scientific research due to its ability to mimic the effects of cGMP. Some of its applications include:
Chemistry: Used as a tool to study cGMP-dependent pathways and reactions.
Biology: Investigates the role of cGMP in cellular processes such as cell signaling and differentiation.
Medicine: Explores potential therapeutic applications, including its role in pain management and wound healing.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium exerts its effects by activating cGMP-dependent protein kinase (PKG). This activation leads to the phosphorylation of various target proteins, resulting in changes in cellular functions. It also inhibits the release of arachidonic acid in human platelets, which plays a role in inflammation and pain modulation .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyryl adenosine 3’,5’-cyclic monophosphate (Bt2cAMP): Another cell-permeable analog, but of cyclic adenosine monophosphate (cAMP).
8-Bromo-cGMP: A brominated analog of cGMP with similar biological activities.
Uniqueness
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium is unique due to its high cell permeability and specific activation of cGMP-dependent protein kinase (PKG). This makes it a valuable tool in research focused on cGMP signaling pathways .
Propiedades
Fórmula molecular |
C18H23N5NaO9P |
|---|---|
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
sodium;[6-[2-(butanoylamino)-6-oxo-5H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,12-14,17H,3-7H2,1-2H3,(H,27,28)(H,20,22,24,26);/q;+1/p-1 |
Clave InChI |
JNRPODPGSZXSHK-UHFFFAOYSA-M |
SMILES canónico |
CCCC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)

![4',21,24-Trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765350.png)



![disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B10765370.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,13R,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765390.png)
![(2R)-2-[3-[(2S,3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765397.png)
![(2E,6E,8E)-10-[3-butyl-2-[(1Z,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765409.png)
![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-5H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10765417.png)